molecular formula C24H44O5 B12659799 [(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate CAS No. 26545-77-7

[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate

Cat. No.: B12659799
CAS No.: 26545-77-7
M. Wt: 412.6 g/mol
InChI Key: MNABXJPXVCQXEO-XWVZOOPGSA-N
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Description

[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate is a complex organic compound characterized by its unique furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate typically involves the esterification of a furan derivative with octadecanoic acid. The reaction is usually carried out under acidic conditions, using catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing various biochemical pathways .

Properties

CAS No.

26545-77-7

Molecular Formula

C24H44O5

Molecular Weight

412.6 g/mol

IUPAC Name

[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] octadecanoate

InChI

InChI=1S/C24H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h20-21,23-25H,2-19H2,1H3/t20-,21+,23+,24+/m0/s1

InChI Key

MNABXJPXVCQXEO-XWVZOOPGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1COC2C1OCC2O

Origin of Product

United States

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